![molecular formula C8H10O4 B2807425 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid CAS No. 2551117-57-6](/img/structure/B2807425.png)
2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid
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Overview
Description
2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid is a chemical compound with the CAS Number: 2551117-57-6 . It has a molecular weight of 170.17 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid is 1S/C8H10O4/c9-7(10)6-1-2-8(12-3-6)4-11-5-8/h1H,2-5H2,(H,9,10) . This code provides a specific textual identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
The physical form of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
1. Chemical Synthesis and Reduction Processes
2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid and its derivatives have been studied for their reactivity and potential use in various chemical synthesis processes. For instance, ethyl 7-aryl-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylates, closely related to 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid, have been selectively reduced with sodium tetrahydridoborate, highlighting their potential in the synthesis of complex organic compounds (Stepakov et al., 2009).
2. Applications in Oligonucleotide Synthesis
Compounds structurally related to 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid, such as l,6-Dioxaspiro[4,4]nonane-2,7-dione, have been used in the synthesis of oligonucleotides. These compounds react readily with alcohols and have applications in solid-phase synthesis, showing potential in the field of biochemistry and molecular biology (Leisvuori et al., 2008).
3. Development of Novel Organic Compounds
Further research into 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid derivatives has led to the development of new organic compounds with potential applications in various fields of chemistry. For example, the study of enolate ions and their use as 1,3-dianion equivalents has led to the synthesis of 5,9-dioxo-6-oxaspiro[3.5]non-7-enes, showcasing the versatility of these compounds in organic synthesis (Saalfrank & Hanek, 1988).
Safety and Hazards
The safety information for 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid includes several hazard statements: H315, H319, H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
2,5-dioxaspiro[3.5]non-7-ene-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-7(10)6-1-2-8(12-3-6)4-11-5-8/h1H,2-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMFVUCEMWIENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(COC12COC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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